3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one
Description
3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one is a fluorinated chalcone derivative characterized by a propenone backbone substituted with a dimethylamino group, two 4-fluorophenyl rings, and a sulfonyl group. Its molecular formula is C₁₇H₁₄F₂NO₃S (based on structural analysis), and it serves as a precursor for synthesizing heterocyclic compounds and bioactive intermediates .
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3S/c1-20(2)11-16(17(21)12-3-5-13(18)6-4-12)24(22,23)15-9-7-14(19)8-10-15/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSFKIYZLGTLCR-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)F)\S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one, commonly referred to as a derivative of propenone, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a dimethylamino group and fluorinated phenyl rings, which may influence its interaction with biological targets.
- Molecular Formula : C22H25F2N2O4S
- Molecular Weight : 432.508 g/mol
- IUPAC Name : 3-(dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one
- CAS Number : 1332724-03-4
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and enzyme inhibition. The following sections summarize the key findings regarding its biological activity.
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound. Notably, it has been shown to inhibit various cancer cell lines, including:
- Mia PaCa-2 (pancreatic cancer)
- PANC-1 (pancreatic cancer)
- RKO (colorectal cancer)
- LoVo (colorectal cancer)
In vitro assays demonstrated that the compound significantly reduces cell viability in these lines, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 5.0 | Induction of apoptosis |
| PANC-1 | 7.5 | Inhibition of cell proliferation |
| RKO | 6.0 | Disruption of cell cycle |
| LoVo | 8.0 | Inhibition of angiogenesis |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in tumor progression:
- Cyclin-dependent kinases (CDKs) : It shows promise as a CDK inhibitor, which could lead to cell cycle arrest.
- Matrix metalloproteinases (MMPs) : Inhibition of MMPs could prevent tumor metastasis.
Structure-Activity Relationship (SAR)
The presence of the dimethylamino group and fluorinated phenyl rings is crucial for enhancing the biological activity of this compound. Modifications in these groups have been systematically studied to optimize potency and selectivity against target enzymes.
Case Studies
-
Study on Fluorinated Propenones :
A recent study highlighted the effectiveness of various fluorinated propenones in inhibiting tumor growth in xenograft models. The results indicated that compounds with similar structural features to 3-(dimethylamino)-1-(4-fluorophenyl)-2-propen-1-one demonstrated significant reductions in tumor size compared to controls. -
Kinase Inhibition Profiles :
Another investigation focused on the kinase inhibition profile, revealing that the compound selectively inhibits certain kinases associated with tumor growth while sparing others, thus minimizing potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chalcone Derivatives
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Sulfonyl vs. Sulfanyl/Sulfonamide Groups : The target compound’s sulfonyl group (─SO₂─) confers higher polarity and hydrogen-bonding capacity compared to sulfanyl (─S─) or sulfonamide (─SO₂NH₂) groups in analogs .
- Fluorophenyl vs. Other Aromatic Substituents: Dual 4-fluorophenyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(3-hydroxyphenyl)-3-phenylpropenone .
Crystallographic and Electronic Properties
- Dihedral Angles: In related chalcones, dihedral angles between the central propenone and aromatic rings range from 7.14° to 56.26°, influencing planarity and π-π stacking . The sulfonyl group in the target compound may induce steric hindrance, reducing planarity and altering crystal packing.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving:
-
Step 1 : Base-catalyzed Claisen-Schmidt condensation of 4-fluoroacetophenone with dimethylamino-substituted aldehydes in ethanol/NaOH (0–50°C, 2–3 hours) .
-
Step 2 : Sulfonation using 4-fluorophenylsulfonyl chloride under controlled pH (7–9) and inert atmosphere to prevent side reactions .
-
Optimization : Yield improvements (≥70%) require precise stoichiometric ratios (1:1.2 ketone:aldehyde) and low-temperature sulfonation (0–5°C) .
- Data Table :
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | 4-fluoroacetophenone, aldehyde | Ethanol | 0–50°C | 60–75% |
| 2 | 4-fluorophenylsulfonyl chloride | DCM | 0–5°C | 70–85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Confirm enone geometry (δ 6.5–7.8 ppm for α,β-unsaturated ketone protons) and sulfonyl group integration .
- FT-IR : Key peaks at 1670 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 406.1 (C₁₇H₁₅F₂NO₃S) .
Advanced Research Questions
Q. How do crystallographic studies resolve contradictions in reported molecular geometries of this compound?
- Methodology :
- Use SHELXL for single-crystal X-ray refinement to determine bond angles/lengths (e.g., C-S=O angle ≈ 106.5°) .
- Mercury CSD 2.0 compares packing patterns with analogs to identify polymorphism or solvent-induced distortions .
Q. What computational models explain the electronic effects of the sulfonyl and dimethylamino groups on reactivity?
- Methodology :
- DFT Calculations (B3LYP/6-311++G**): Sulfonyl groups reduce HOMO energy (-6.8 eV), increasing electrophilicity at the α-carbon .
- AIM Theory : Sulfonyl oxygen lone pairs form non-covalent interactions (NCI ≈ 0.02 a.u.) with fluorophenyl rings, stabilizing transition states .
Q. How does structural modification of the fluorophenyl groups impact biological activity?
- Methodology :
- SAR Studies : Replace 4-fluorophenyl with 2,4-difluorophenyl to enhance antibacterial activity (MIC reduction from 32 μg/mL to 8 μg/mL) .
- Docking Simulations : Sulfonyl groups improve binding affinity to E. coli DNA gyrase (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for non-sulfonated analogs) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
- Resolution :
- Instability Mechanism : Protonation at the dimethylamino group (pKa ≈ 5.2) triggers retro-aldichization in pH < 4 solutions .
- Contradiction Source : Stability varies with sulfonation degree; fully sulfonated derivatives resist degradation up to pH 3 .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
